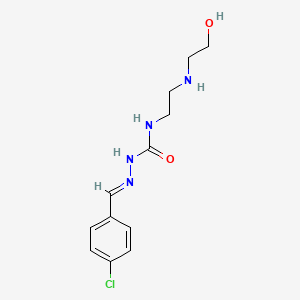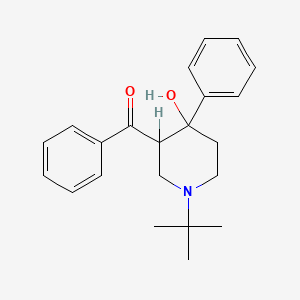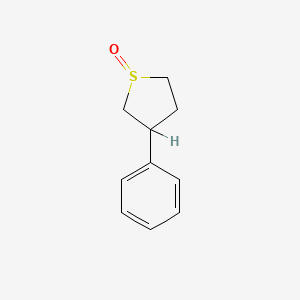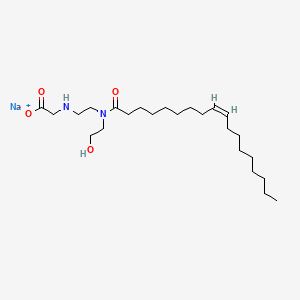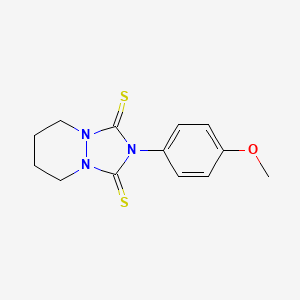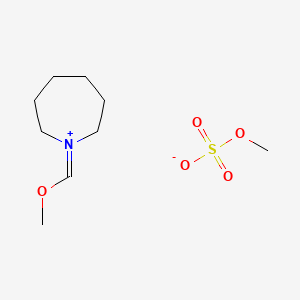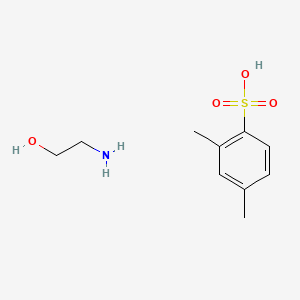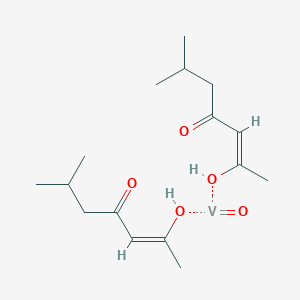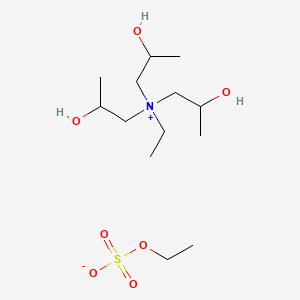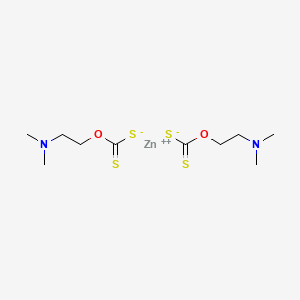
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt: is a chemical compound with the molecular formula C10H20N2O2S4Zn and a molecular weight of 393.928
Preparation Methods
The synthesis of O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt involves the reaction of 2-(Dimethylamino)ethanol with carbon disulfide in the presence of a base, followed by the addition of zinc chloride . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 2-4 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide , reducing agents like sodium borohydride , and nucleophiles like amines or alcohols . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt involves its interaction with molecular targets, such as enzymes or proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Comparison with Similar Compounds
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt can be compared with other similar compounds, such as:
- O-(2-(Dimethylamino)ethyl) dithiocarbonate, copper salt
- O-(2-(Dimethylamino)ethyl) dithiocarbonate, nickel salt
- O-(2-(Dimethylamino)ethyl) dithiocarbonate, cobalt salt
These compounds share similar chemical structures and properties but differ in their metal ion components.
Properties
CAS No. |
93940-22-8 |
|---|---|
Molecular Formula |
C10H20N2O2S4Zn |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
zinc;2-(dimethylamino)ethoxymethanedithioate |
InChI |
InChI=1S/2C5H11NOS2.Zn/c2*1-6(2)3-4-7-5(8)9;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2 |
InChI Key |
DJPPVPIDTHEALA-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)CCOC(=S)[S-].CN(C)CCOC(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


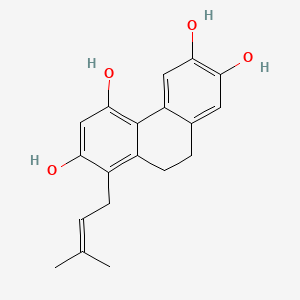
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)


